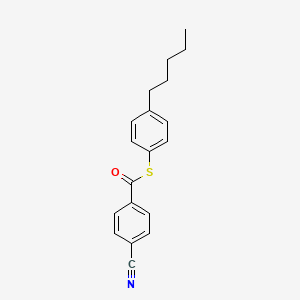
S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate: is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a pentyl group attached to a phenyl ring, a cyanobenzene moiety, and a carbothioate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate typically involves the following steps:
Formation of 4-Pentylphenylthiol: This can be achieved by reacting 4-pentylphenyl bromide with thiourea in the presence of a base such as sodium hydroxide.
Formation of 4-Cyanobenzoyl Chloride: This involves the reaction of 4-cyanobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-pentylphenylthiol with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanobenzene moiety, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanobenzene moiety may also interact with cellular receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
4-Pentylphenylthiol: Shares the pentylphenyl moiety but lacks the cyanobenzene and carbothioate groups.
4-Cyanobenzoyl Chloride: Contains the cyanobenzene moiety but lacks the pentylphenyl and carbothioate groups.
S-(4-Methylphenyl) 4-cyanobenzene-1-carbothioate: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness: S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pentylphenyl and cyanobenzene moieties, along with the carbothioate group, makes it distinct from other similar compounds.
Propiedades
Número CAS |
64409-06-9 |
|---|---|
Fórmula molecular |
C19H19NOS |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
S-(4-pentylphenyl) 4-cyanobenzenecarbothioate |
InChI |
InChI=1S/C19H19NOS/c1-2-3-4-5-15-8-12-18(13-9-15)22-19(21)17-10-6-16(14-20)7-11-17/h6-13H,2-5H2,1H3 |
Clave InChI |
NSACAIGEIFWQCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



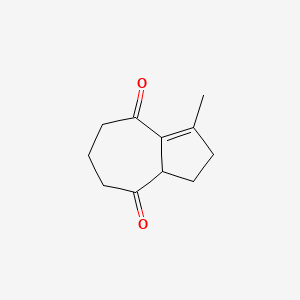
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
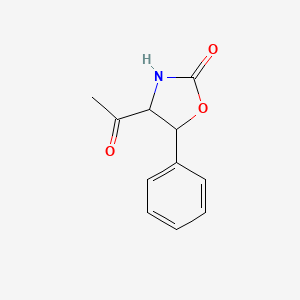
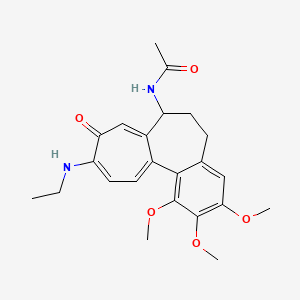
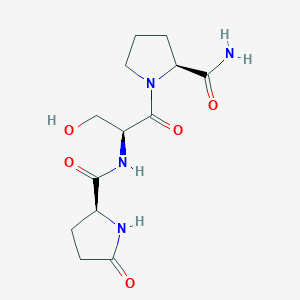
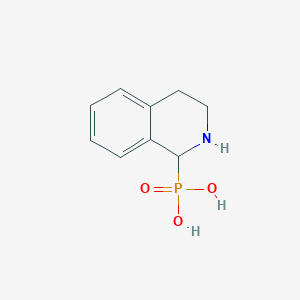

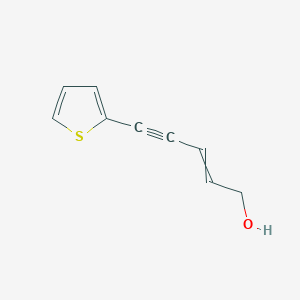
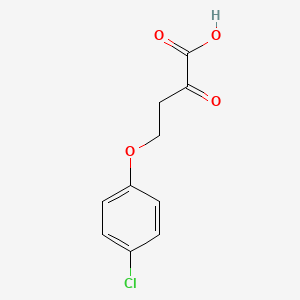
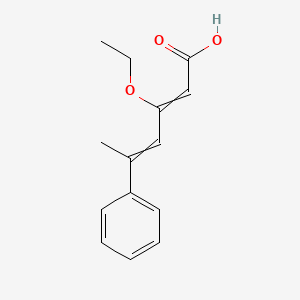
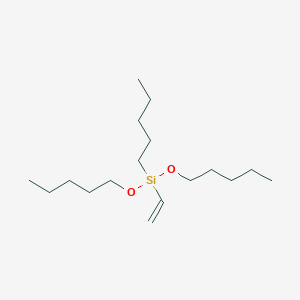
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
